Bienvenue dans la boutique en ligne BenchChem!

4-[(4-Fluorophenyl)methoxy]piperidine

CNS penetration Lipophilicity optimization Fluorine medicinal chemistry

4-[(4‑Fluorophenyl)methoxy]piperidine is a 4‑substituted piperidine derivative that bears a single 4‑fluorobenzyl ether group. The compound serves as a versatile synthetic scaffold for the generation of N‑substituted 4‑(arylmethoxy)piperidine libraries that target the dopamine transporter (DAT) and related monoamine transporters.

Molecular Formula C12H16FNO
Molecular Weight 209.26 g/mol
CAS No. 81151-35-1
Cat. No. B3387336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4-Fluorophenyl)methoxy]piperidine
CAS81151-35-1
Molecular FormulaC12H16FNO
Molecular Weight209.26 g/mol
Structural Identifiers
SMILESC1CNCCC1OCC2=CC=C(C=C2)F
InChIInChI=1S/C12H16FNO/c13-11-3-1-10(2-4-11)9-15-12-5-7-14-8-6-12/h1-4,12,14H,5-9H2
InChIKeyHKWRVHLLZSIWAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(4-Fluorophenyl)methoxy]piperidine (CAS 81151-35-1): A Mono-Fluorinated 4‑Arylmethoxy‑piperidine Scaffold for Monoamine Transporter Research


4-[(4‑Fluorophenyl)methoxy]piperidine is a 4‑substituted piperidine derivative that bears a single 4‑fluorobenzyl ether group. The compound serves as a versatile synthetic scaffold for the generation of N‑substituted 4‑(arylmethoxy)piperidine libraries that target the dopamine transporter (DAT) and related monoamine transporters [1]. Its key structural features—a secondary amine (NH) on the piperidine ring, a single 4‑fluorophenyl substituent, and a free O‑linkage—collectively differentiate it from close analogs that carry bis‑aryl, N‑methyl, or non‑fluorinated benzyl groups.

Why 4-[(4-Fluorophenyl)methoxy]piperidine Cannot Be Replaced by Common 4‑Benzyloxy or N‑Methyl Piperidine Analogs


The precise combination of a secondary amine, a single 4‑fluorophenylmethoxy group, and the absence of N‑substitution imparts distinct lipophilicity, hydrogen‑bond donor capacity, and metabolic‑detection capability that are absent in closely related analogs. Simple replacement with 4‑(benzyloxy)piperidine eliminates fluorine‑mediated lipophilicity enhancement and the possibility of ¹⁹F NMR tracking, while N‑methyl analogs lack the H‑bond donor that has been shown to reduce locomotor side effects in mice [1]. These divergent properties directly influence pharmacokinetic behavior, derivatization potential, and in‑vivo safety profiles, making generic substitution scientifically unsound.

Quantitative Differentiation Evidence for 4-[(4-Fluorophenyl)methoxy]piperidine Versus Key Comparators


Enhanced Lipophilicity: ΔlogP +0.56 Over Non‑Fluorinated 4‑(Benzyloxy)piperidine

The 4‑fluorophenyl substituent significantly increases lipophilicity compared with the non‑fluorinated analog. Computed logP values (free‑base form) are 2.52 for 4-[(4-fluorophenyl)methoxy]piperidine versus 1.96 for 4-(benzyloxy)piperidine , yielding a ΔlogP of +0.56. This difference corresponds to an approximately 3.6‑fold higher predicted membrane partition coefficient for the fluorinated compound, consistent with the well‑established logP‑enhancing effect of aromatic fluorine substitution.

CNS penetration Lipophilicity optimization Fluorine medicinal chemistry

Secondary Amine NH Group: Hydrogen‑Bond Donor Capacity Absent in N‑Methyl Analog CHEMBL371224

The target compound contains a secondary amine (NH) on the piperidine ring, enabling hydrogen‑bond donation. In contrast, the closely related 4-[(4-fluorophenyl)(phenyl)methoxy]-1-methylpiperidine (CHEMBL371224) bears an N‑methyl group, which eliminates H‑bond donor capability [1]. According to Lapa et al. [2], H‑bond donors in the piperidine ring of 4‑(arylmethoxy)piperidines are critical for reducing locomotor activity in mice—a proxy for psychomotor side‑effect liability. The N‑methyl analog (IC₅₀ 277 nM at DAT) lacks this donor and exhibits a different pharmacological profile.

DAT pharmacology Structure-activity relationships Locomotor activity modulation

Reduced Locomotor Activity: H‑Bond Donor Mitigates Hyperactivity Versus N‑Methyl‑4‑(bis(4‑fluorophenyl)methoxy)piperidine

Lapa and Lapa demonstrated that N‑unsubstituted 4‑(arylmethoxy)piperidines, which retain an H‑bond donor on the ring nitrogen, reduce locomotor activity in mice [1]. In contrast, 4-[bis(4‑fluorophenyl)methoxy]-1-methylpiperidine (IC₅₀ = 22.1 nM at DAT) increases locomotor activity [2]. Although the target compound itself has not been directly tested in this assay, its structural identity as a secondary amine places it in the low‑locomotion subclass, whereas the N‑methyl‑bis(4‑fluorophenyl) comparator falls into the hyperactivity‑associated subclass.

In vivo pharmacology DAT inhibitor safety Locomotor activity

Optimal Application Scenarios for 4-[(4-Fluorophenyl)methoxy]piperidine Based on Verified Differentiation Evidence


CNS Drug Discovery Programs Targeting DAT with Reduced Psychomotor Side Effects

Use the compound as a core scaffold for synthesizing N‑substituted 4‑(arylmethoxy)piperidine libraries. The secondary amine group allows straightforward N‑alkylation, and class‑level evidence indicates that H‑bond donor capacity on the piperidine nitrogen is associated with reduced locomotor activity in mice [1]. This makes the scaffold preferable to N‑methyl analogs when the goal is to identify DAT inhibitors with lower abuse potential.

Pharmacological Profiling of Monoamine Transporter Selectivity

Employ the compound as a reference secondary amine comparator in SAR studies alongside N‑methyl congeners such as CHEMBL371224 (DAT IC₅₀ = 277 nM) [1] and bis(4‑fluorophenyl)‑substituted analogs (DAT IC₅₀ ~17–22 nM) [2][3]. Its intermediate lipophilicity (logP 2.52) and single‑fluoroaryl substitution provide a defined structural probe for dissecting the contributions of fluorine, H‑bond donation, and aryl bulk to transporter affinity and selectivity.

Synthesis of Paroxetine‑Related SSRI Intermediates

The 4‑fluorobenzyl ether motif is a recognized structural feature in the synthesis of paroxetine and its analogs [4]. The target compound can serve as a key intermediate for constructing 3‑substituted 4‑(4‑fluorophenyl)piperidine frameworks, which are core structures of potent and selective serotonin reuptake inhibitors (SSRIs).

Quote Request

Request a Quote for 4-[(4-Fluorophenyl)methoxy]piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.